![molecular formula C21H21ClN6O3S B14943923 N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14943923.png)
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a tetrazolopyrimidine core, which is known for its biological activity and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps:
Formation of the Tetrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Functionalization of the Core: Introduction of the 4-chloro-2,5-dimethoxyphenyl and 4-(methylsulfanyl)phenyl groups is achieved through substitution reactions, typically involving halogenated intermediates and nucleophilic aromatic substitution.
Final Coupling: The carboxamide group is introduced in the final step, often through amide bond formation using coupling reagents such as carbodiimides or other activating agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogenated intermediates, nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, copper) are employed.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemistry: It can be used as a probe to study biochemical pathways and interactions at the molecular level.
Industry:
Pharmaceuticals: Development of new therapeutic agents for various diseases.
作用机制
The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The tetrazolopyrimidine core is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The compound’s structure allows it to fit into active sites or binding pockets, disrupting normal biological processes.
相似化合物的比较
Tetrazolopyrimidines: Other compounds in this class share the core structure but differ in their substituents, leading to variations in biological activity and applications.
Phenyl-substituted Tetrazoles: These compounds have similar aromatic substitutions but may lack the pyrimidine core, affecting their overall properties.
Uniqueness:
Structural Complexity: The combination of the tetrazolopyrimidine core with specific aromatic and functional groups makes this compound unique in its class.
Biological Activity: The specific substitutions enhance its potential as a therapeutic agent, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C21H21ClN6O3S |
|---|---|
分子量 |
472.9 g/mol |
IUPAC 名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-(4-methylsulfanylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H21ClN6O3S/c1-11-18(20(29)24-15-10-16(30-2)14(22)9-17(15)31-3)19(28-21(23-11)25-26-27-28)12-5-7-13(32-4)8-6-12/h5-10,19H,1-4H3,(H,24,29)(H,23,25,27) |
InChI 键 |
CMPINHKHDHMGOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)SC)C(=O)NC4=CC(=C(C=C4OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


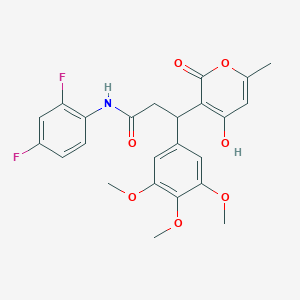
![ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B14943855.png)
![Acetamide, 2-[(1,3-dihydro-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl)thio]-N,N-di(2-propenyl)-](/img/structure/B14943857.png)
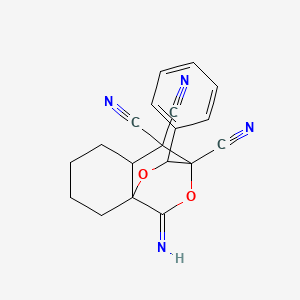
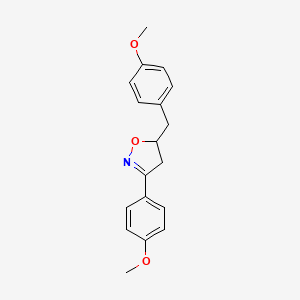
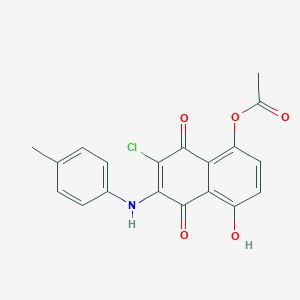
![4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B14943870.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B14943878.png)
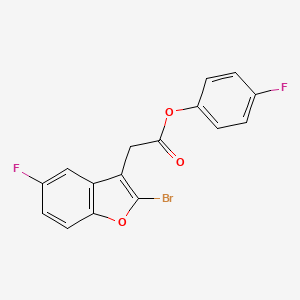
![5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one](/img/structure/B14943893.png)
![3-(1,3-Benzodioxol-5-yl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B14943896.png)
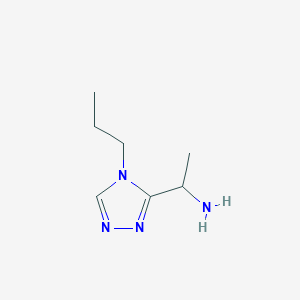
![4-{2-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14943908.png)

